
1-Nitrosocyclohexyl Trifluoroacetate
Overview
Description
1-Nitrosocyclohexyl Trifluoroacetate is a useful research compound. Its molecular formula is C8H10F3NO3 and its molecular weight is 225.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Reaction Overview
The reaction can be summarized as follows:
This reaction proceeds through a diazotization step, crucial for achieving optimal yields.
The biological activity of 1-nitrosocyclohexyl trifluoroacetate is primarily attributed to its capacity to release nitroxyl. This compound mediates vasorelaxation through soluble guanylate cyclase-dependent pathways, similar to nitric oxide but with distinct kinetics and effects on vascular smooth muscle .
Mechanism of Action:
- Nitroxyl Release: The compound undergoes hydrolysis to release nitroxyl, which can then interact with thiol groups in biological systems.
- Reactivity with Thiols: Interaction with thiols leads to the formation of disulfides and hydroxylamines, influencing redox signaling pathways and potentially modulating protein functions .
Applications in Medicinal Chemistry
This compound has promising applications in various therapeutic areas:
- Vasodilators: Its ability to release nitroxyl makes it a candidate for developing new vasodilators for cardiovascular therapies.
- Redox Biology: The compound's unique reactivity with thiols positions it as a valuable tool for studying redox biology and signaling pathways.
- Investigating Physiological Roles: As an HNO donor, it aids in exploring the physiological roles of nitroxyl in various biological systems.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical settings:
- Vasorelaxation Studies: Research demonstrated that this compound effectively induces vasorelaxation in isolated blood vessels, providing insights into its therapeutic potential for hypertension .
- Redox Signaling Investigation: Studies have shown that the compound's interaction with thiols can modulate cellular signaling pathways, suggesting implications in various disease states where redox balance is crucial .
Chemical Reactions Analysis
Hydrolysis and HNO Release
The primary reaction involves pH-dependent hydrolysis to generate HNO and trifluoroacetic acid . The mechanism proceeds via nucleophilic water attack on the electrophilic nitroso nitrogen, followed by N-O bond cleavage. Key characteristics:
The trifluoroacetate group accelerates hydrolysis compared to other acyloxy nitroso derivatives through enhanced electrophilicity . Acidic conditions favor faster HNO release due to protonation of intermediate species.
Thiol-Mediated Reactions
This compound demonstrates dual reactivity pathways with biological thiols :
Direct Reaction Pathway:
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Thiol nucleophilic attack forms N-hydroxysulfenamide intermediate
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Subsequent reactions yield:
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Disulfide bonds (reversible inhibition)
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Sulfinic acids/sulfinamides (irreversible modification)
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HNO-Mediated Pathway:
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Hydrolysis releases HNO
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HNO reacts with thiols to form disulfides and hydroxylamines
Experimental evidence from GAPDH inhibition studies shows:
Kinetics of Key Reactions
Comparative reaction rates under physiological conditions:
pH significantly modulates reactivity:
Biological Chemical Interactions
Key documented biochemical effects:
Vascular System:
Cellular Targets:
Comparative Reactivity
Relative performance vs. other HNO donors:
Donor | HNO Release Rate | Thiol Reactivity | Biological Stability |
---|---|---|---|
Angeli's Salt | Fast (t₁/₂=2 min) | High | Low |
1-Nitrosocyclohexyl Acetate | Moderate | Moderate | Medium |
1-Nitrosocyclohexyl Trifluoroacetate | Very Fast | High | Low |
Piloty's Acid | Slow | Low | High |
The trifluoroacetate derivative's rapid HNO release and enhanced thiol reactivity make it particularly useful for studying acute HNO effects, though its instability requires careful experimental design . Current research focuses on optimizing its pharmacokinetic profile through structural modifications while preserving its unique reaction characteristics.
Properties
CAS No. |
524918-95-4 |
---|---|
Molecular Formula |
C8H10F3NO3 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
(1-nitrosocyclohexyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)15-7(12-14)4-2-1-3-5-7/h1-5H2 |
InChI Key |
ITZWOGOHMPIVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N=O)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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